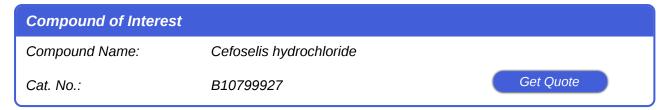


Cefoselis Hydrochloride: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for **Cefoselis hydrochloride**. The information is curated to assist researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of this fourth-generation cephalosporin antibiotic. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key experimental workflows.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for **Cefoselis hydrochloride** in common laboratory solvents is not extensively documented in publicly available literature, qualitative information and data for the closely related Cefoselis sulfate salt provide valuable insights.

Table 1: Solubility of **Cefoselis Hydrochloride** and Cefoselis Sulfate



Compound	Solvent	Solubility	Temperature	Remarks
Cefoselis hydrochloride	Dimethyl Sulfoxide (DMSO)	Soluble[1]	Not Specified	Qualitative data.
Cefoselis sulfate	Dimethyl Sulfoxide (DMSO)	≥62.1 mg/mL[2]	Not Specified	Gentle warming may be required.
Cefoselis sulfate	Water	≥2.3 mg/mL[2]	Not Specified	The sulfate salt generally exhibits enhanced water solubility.
Cefoselis sulfate	Ethanol	Insoluble[2]	Not Specified	
Cefoselis sulfate	In vivo dissolution medium 1	≥ 2.5 mg/mL	Not Specified	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Cefoselis sulfate	In vivo dissolution medium 2	≥ 2.5 mg/mL	Not Specified	10% DMSO, 90% (20% SBE- β-CD in Saline).
Cefoselis sulfate	In vivo dissolution medium 3	≥ 2.5 mg/mL	Not Specified	10% DMSO, 90% Corn Oil.

Stability Data

The stability of a drug substance is a crucial factor affecting its safety, efficacy, and shelf-life. Stability studies for Cefoselis have been primarily conducted on its sulfate salt. These studies provide a strong indication of the compound's behavior under various stress conditions.

pH-Dependent Stability

The degradation of Cefoselis sulfate in aqueous solutions is significantly influenced by pH. Studies have shown that it is most stable in a pH range of 4 to 6.5 and least stable at a pH



above 11.24.[3] The degradation in aqueous solutions generally follows pseudo-first-order kinetics.[3][4]

Stability in Intravenous Solutions

The stability of Cefoselis sulfate has been evaluated in various intravenous (IV) solutions, which is critical for its clinical administration.

Table 2: Stability of Cefoselis Sulfate (20 mg/mL) in Various Intravenous Solutions

Intravenous Solution	Storage Temperature	Duration	Remaining Concentration (%)	Reference
5% Glucose	Room Temperature (20°C)	24 hours	> 99.5%	[3]
10% Glucose	Room Temperature (20°C)	24 hours	> 99.5%	[3]
20% Mannitol	Room Temperature (20°C)	2 hours	91.6%	[3]
Various IV Solutions	5°C	24 hours	Stable	[3]
Various IV Solutions	-20°C	30 days	Stable	[3]

Note: "Stable" is generally defined as retaining at least 90% of the initial concentration.

Solid-State Stability

The solid-state stability of Cefoselis sulfate has been investigated under conditions of elevated temperature and relative humidity (RH). The degradation in the solid state was found to be an



autocatalytic reaction of the first order with respect to the substrate concentration at increased RH, while in dry air, it followed a first-order reaction.[4][5]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Cefoselis hydrochloride** are not readily available. However, based on general guidelines for pharmaceuticals and studies on related cephalosporins, the following methodologies can be applied.

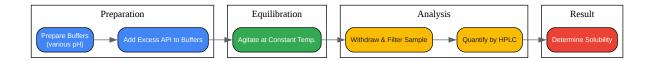
Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Cefoselis hydrochloride** can be determined using the shake-flask method, a standard technique for solubility assessment.

Protocol:

- Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
- Addition of Compound: Add an excess amount of Cefoselis hydrochloride to a known volume of each buffer solution in a sealed flask.
- Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: Withdraw a sample from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
- Quantification: Analyze the concentration of Cefoselis hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: Determine the solubility at each pH by calculating the mean concentration from replicate experiments.





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Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.

Typical HPLC Parameters for Cephalosporin Analysis:

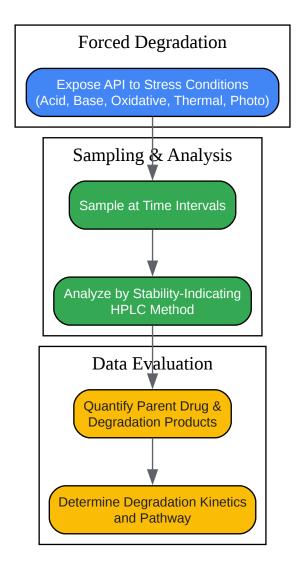
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an
 organic modifier (e.g., acetonitrile or methanol). The composition can be delivered in an
 isocratic or gradient mode.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., around 254-270 nm).
- Temperature: Column oven set to a constant temperature (e.g., 30-40°C) to ensure reproducibility.

Forced Degradation Studies Protocol: To assess the stability-indicating nature of the analytical method and to understand the degradation pathways, forced degradation studies are performed.

 Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.



- Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
- Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid drug or drug solution to dry heat.
- Photodegradation: Expose the drug solution to UV light.
- Analysis: Analyze the stressed samples at different time points using the developed HPLC method to track the formation of degradation products and the decrease in the parent drug concentration.



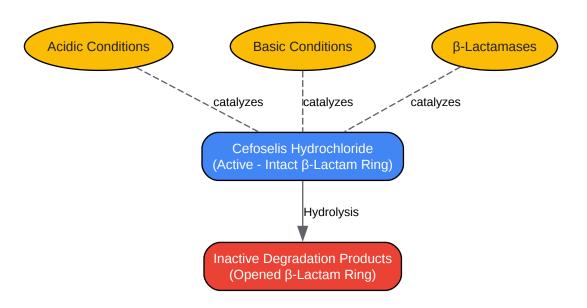


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Caption: General Workflow for Forced Degradation Stability Testing.

Degradation Pathway

The primary degradation pathway for many cephalosporins, including likely for Cefoselis, involves the hydrolysis of the β -lactam ring. This is a critical step as the integrity of the β -lactam ring is essential for the antibacterial activity of the drug. The degradation can be catalyzed by acid, base, or enzymes.



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Caption: Simplified Degradation Pathway of Cephalosporins via β-Lactam Ring Hydrolysis.

This technical guide provides a summary of the currently available data on the solubility and stability of **Cefoselis hydrochloride**. For definitive quantitative data and detailed protocols specific to **Cefoselis hydrochloride**, further experimental investigation is recommended. The information provided herein, particularly from the closely related sulfate salt, serves as a valuable starting point for formulation development and stability assessment.

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